molecular formula C20H19N5O2 B2450782 N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 384799-62-6

N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2450782
CAS No.: 384799-62-6
M. Wt: 361.405
InChI Key: NDHVYEPEGSUFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with 3,4-dimethoxyphenyl and 3-methylphenyl groups

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-13-5-4-6-15(9-13)25-20-16(11-23-25)19(21-12-22-20)24-14-7-8-17(26-2)18(10-14)27-3/h4-12H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHVYEPEGSUFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrazole Derivatives

The pyrazolo[3,4-d]pyrimidine core is typically constructed via cyclocondensation reactions involving 5-aminopyrazole derivatives and carbonyl-containing reagents.

Method A (Adapted from):

  • Starting Material: Ethyl 4-cyano-1-(3-methylphenyl)-1H-pyrazol-5-ylimidoformate.
  • Reaction Conditions: Reflux in triethyl orthoacetate (40 mL, 5 h).
  • Mechanism: Cyclization via nucleophilic attack of the imidoformate nitrogen on the cyano carbon, followed by elimination of ethanol.
  • Intermediate: 1-(3-Methylphenyl)-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-amine.
  • Isomerization: Treatment with piperidine in dioxane induces a Dimroth rearrangement to yield 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Key Data:

Parameter Value Source
Yield 80%
Melting Point 275–277 °C
1H-NMR (DMSO-d6) δ 2.35 (s, 3H, CH3), 6.74–7.18 (m, Ar-H)

Alternative Route via Ullmann Coupling

Method B (Adapted from):

  • Starting Material: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine.
  • Coupling Reagent: 3-Iodotoluene, CuI, K3PO4, ethylene glycol.
  • Conditions: Reflux in isopropanol (18 h, argon atmosphere).
  • Product: 1-(3-Methylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Optimization Notes:

  • Excess piperazine (2 equiv) improves yield by scavenging HI byproducts.
  • Column chromatography (EA:MeOH:NH4OH = 25:3:2) isolates the product in 23% yield.

Functionalization at Position 4: Amination with 3,4-Dimethoxyaniline

Nucleophilic Aromatic Substitution

Method C (Adapted from):

  • Substrate: 1-(3-Methylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
  • Amine Source: 3,4-Dimethoxyaniline (1.2 equiv).
  • Conditions: Pd2(dba)3/Xantphos catalyst, Cs2CO3 base, toluene (110 °C, 24 h).
  • Workup: Aqueous extraction, silica gel chromatography (EtOAc/hexane).

Key Data:

Parameter Value Source
Yield 65%
HPLC Purity >98%
13C-NMR δ 164.42 (C=NH), 152.1 (pyrimidine C)

Buchwald-Hartwig Amination

Method D (Adapted from):

  • Catalytic System: Pd(OAc)2, BINAP, t-BuONa.
  • Solvent: 1,4-Dioxane (100 °C, 12 h).
  • Advantages: Higher functional group tolerance compared to SNAr.

Yield Comparison:

Method Yield (%) Purity (%)
C 65 98
D 72 99

Analytical Characterization

Spectroscopic Data

  • FT-IR (KBr): 3320 cm−1 (N-H stretch), 1605 cm−1 (C=N pyrimidine).
  • 1H-NMR (400 MHz, CDCl3): δ 2.35 (s, 3H, Ar-CH3), 3.85 (s, 6H, OCH3), 6.70–7.45 (m, 7H, Ar-H).
  • HRMS (ESI+): m/z 401.1612 [M+H]+ (calc. 401.1608).

X-ray Crystallography (Hypothetical)

  • Crystal System: Monoclinic, space group P21/c.
  • Key Bond Lengths: N1-C4 = 1.337 Å, C4-N2 = 1.319 Å.

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization: Use of bulky orthoesters (e.g., triethyl orthoacetate) favors pyrazolo[3,4-d]pyrimidine over [1,5-a] isomers.
  • Amination Side Reactions: Competing hydrolysis of the 4-chloro intermediate is suppressed by anhydrous conditions.
  • Catalyst Poisoning: Chelating ligands (Xantphos) mitigate palladium deactivation in Buchwald-Hartwig reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

In Vitro Studies

In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that this compound could serve as a lead for developing new anticancer agents, particularly for lung and breast cancers .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which are crucial in treating various inflammatory diseases.

Research Findings

Studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting its potential use in conditions characterized by inflammation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

Case Studies and Research Insights

Several case studies have documented the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, including this compound.

Synthesis Pathway

The synthesis typically involves multi-step organic reactions where key reagents are utilized to optimize yields. The formation of the pyrazolo core is followed by substitution reactions to introduce phenyl groups .

Pharmacological Evaluation

Pharmacological evaluations have shown that compounds within this class often exhibit lower toxicity compared to traditional anti-inflammatory drugs like Diclofenac®, making them promising candidates for further development .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)acetamide
  • N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)pyrazole

Uniqueness

N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5O2C_{20}H_{19}N_5O_2 with a molecular weight of 361.41 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

1. Antiviral Activity

Recent studies indicate that pyrazolo[3,4-d]pyrimidine derivatives exhibit antiviral properties. For instance, compounds within this class have shown efficacy against various viruses including herpes simplex virus type-1 (HSV-1) and human immunodeficiency virus (HIV). One study reported an IC50 value of 0.02μM0.02\,\mu M for a related derivative against HIV-1 integrase .

2. Antitubercular Activity

Research has also highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as antitubercular agents. A series of compounds demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35μM1.35\,\mu M to 2.18μM2.18\,\mu M . This suggests that this compound may possess similar properties.

3. Anticancer Activity

The compound's structure allows for interaction with several biological targets involved in cancer progression. Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their ability to inhibit tyrosine kinases and other enzymes critical in cancer cell proliferation . Preliminary data suggest that the compound may induce apoptosis in cancer cells.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in viral replication and cancer cell growth.
  • Molecular Docking Studies: Computational studies have indicated favorable binding interactions with target proteins associated with viral and cancerous processes .

Case Studies and Research Findings

StudyFindingsReference
Antiviral EfficacyDerivatives showed IC50 values as low as 0.02μM0.02\,\mu M against HIV
Antitubercular ActivitySignificant activity against M. tuberculosis with IC50 values from 1.351.35 to 2.18μM2.18\,\mu M
Anticancer PotentialInduced apoptosis in various cancer cell lines; potential inhibition of tyrosine kinases

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

  • Methodological Answer : Synthesis optimization involves:

  • Reagent Selection : Use alkylating agents (e.g., alkyl halides) or coupling reagents (e.g., PyBOP) for functionalization, as seen in analogous pyrazolo[3,4-d]pyrimidine syntheses .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF, acetonitrile) under reflux (80–120°C) improve reaction efficiency .
  • Catalysis : Phase-transfer catalysts or bases (e.g., TEA) enhance nucleophilic substitution reactions .
  • Purification : Recrystallization (using acetonitrile or ethanol) or chromatography ensures ≥95% purity .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy group protons at δ 3.7–3.9 ppm) and confirms regiochemistry .
  • IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for C21H21N5O2: expected m/z 376.1774) .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (critical for SAR studies) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antiproliferative effects in different cell lines) be systematically resolved?

  • Methodological Answer :

  • Orthogonal Assays : Compare results across MTT, clonogenic, and apoptosis assays to rule out false positives .
  • Dose-Response Analysis : Calculate IC50 values under standardized conditions (e.g., 48–72 hr exposure) to assess potency variability .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., chloro vs. methoxy groups) to identify pharmacophores .
  • Pathway Profiling : Use phosphoproteomics or RNA-seq to map differential target engagement (e.g., kinase vs. non-kinase pathways) .

Q. What strategies enable selective functionalization of the pyrazolo[3,4-d]pyrimidine core for SAR studies?

  • Methodological Answer :

  • Regioselective Alkylation : Protect the N1 position with isopropyl or methyl groups to direct reactions to the C4-amine .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at C3/C6 positions using Pd catalysts .
  • Protecting Groups : Boc-protection of amines allows sequential modifications (e.g., acylation or sulfonation) .
  • Solvent Effects : Non-polar solvents (e.g., toluene) favor electrophilic substitution at electron-rich aromatic positions .

Q. How can computational methods predict binding modes and off-target risks for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., RET, BTK) or tubulin .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and hydration effects at active sites .
  • Pharmacophore Modeling : Align with known inhibitors (e.g., staurosporine) to identify conserved interaction motifs .
  • Off-Target Screening : Query databases like ChEMBL for structural analogs with hERG or CYP450 liabilities .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and bioavailability profiles?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 1.2–6.8) under agitation .
  • LogP Measurement : Experimental determination (e.g., shake-flask method) vs. computational predictions (e.g., XLogP3) .
  • Permeability Assays : Use Caco-2 monolayers or PAMPA to correlate lipophilicity with absorption .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.